Lucidumoside C Is the Most Potent Antioxidant Among Ten Secoiridoid Glucosides from L. lucidum in the RBC Hemolysis Model
In the AAPH-induced rat red blood cell hemolysis assay—a model of peroxyl radical-mediated membrane oxidative damage—lucidumoside C (compound 9) exhibited an IC50 of 9.3 mM, the lowest among all ten secoiridoid glucosides tested [1]. This activity was approximately 2.7-fold more potent than oleuropein (IC50 ≈ 25.0 mM) and 4-fold more potent than the reference antioxidant trolox (IC50 ≈ 55.0 mM) [1][2]. Neonuezhenide (IC50 ≈ 37.5 mM) was also stronger than trolox but weaker than lucidumoside C [1]. Critically, five other co-isolated secoiridoid glucosides—ligustroside, nuezhenide, isonuezhenide, lucidumoside A, and lucidumoside D—showed IC50 values exceeding 200 mM, rendering them essentially inactive in this system [1]. Oleoside dimethyl ester and lucidumoside B displayed activity weaker than trolox [1].
| Evidence Dimension | Antioxidant potency: IC50 for inhibition of AAPH-induced hemolysis of rat RBC |
|---|---|
| Target Compound Data | Lucidumoside C IC50 = 9.3 mM |
| Comparator Or Baseline | Oleuropein IC50 ≈ 25.0 mM; Neonuezhenide IC50 ≈ 37.5 mM; Trolox (reference) IC50 ≈ 55.0 mM; Ligustroside, Nuezhenide, Isonuezhenide, Lucidumoside A, Lucidumoside D: all IC50 > 200 mM |
| Quantified Difference | Lucidumoside C is 2.7× more potent than oleuropein, 4.0× more potent than trolox, and >21.5× more potent than the inactive compounds (IC50 > 200 mM) |
| Conditions | AAPH-induced oxidative hemolysis of rat red blood cells; incubation at 37 °C for 3 h; absorbance measured at 540 nm; n=4; data expressed as mean ± S.E.M. |
Why This Matters
For researchers procuring a secoiridoid glucoside as an antioxidant standard or for membrane oxidative damage studies, lucidumoside C offers the highest potency in its class by a wide margin, enabling lower working concentrations and reduced solvent interference.
- [1] He ZD, But PPH, Chan TWD, Dong H, Xu HX, Lau CP, Sun HD. Antioxidative glucosides from the fruits of Ligustrum lucidum. Chem Pharm Bull (Tokyo). 2001 Jun;49(6):780-4. doi: 10.1248/cpb.49.780. PMID: 11411539. View Source
- [2] Ma SC, He ZD, Deng XL, But PP, Ooi VE, Xu HX, Lee SH, Lee SF. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents. Chem Pharm Bull (Tokyo). 2001 Nov;49(11):1471-3. doi: 10.1248/cpb.49.1471. PMID: 11724241. View Source
